5-Chloro-2,2-dimethylhex-3-yne
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Overview
Description
5-Chloro-2,2-dimethylhex-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom and two methyl groups attached to the hex-3-yne backbone. It is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylhex-3-yne typically involves the chlorination of 2,2-dimethylhex-3-yne. This can be achieved through the reaction of 2,2-dimethylhex-3-yne with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethylhex-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Halogens and Hydrogen: For addition reactions, typically in the presence of catalysts like palladium or platinum.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Halogenated or hydrogenated derivatives of the compound.
Oxidation and Reduction Products: Alcohols, ketones, or alkanes, depending on the reaction conditions.
Scientific Research Applications
5-Chloro-2,2-dimethylhex-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylhex-3-yne involves its interaction with molecular targets through its reactive triple bond and chlorine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhex-3-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2-dimethylhex-3-yne: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains hydroxyl groups, making it more hydrophilic and suitable for different chemical reactions
Uniqueness
5-Chloro-2,2-dimethylhex-3-yne is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
257300-30-4 |
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Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
5-chloro-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Cl/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
InChI Key |
NFKBAPDGWXVUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(C)C)Cl |
Origin of Product |
United States |
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